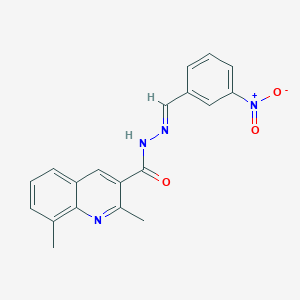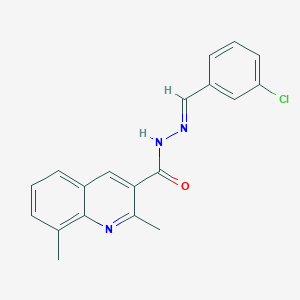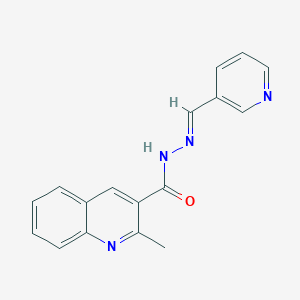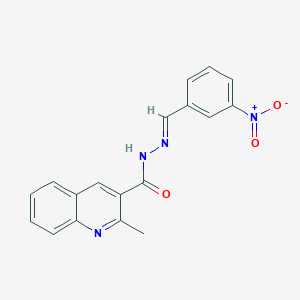![molecular formula C20H18N2O3S B306801 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B306801.png)
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, also known as ITMB, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a thiazolidinone derivative that possesses a benzimidazole moiety and has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid is not fully understood. However, it has been suggested that it exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of antioxidant enzymes in vivo. It has also been shown to inhibit the activity of certain enzymes involved in the development of cancer.
Advantages and Limitations for Lab Experiments
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits significant anticancer effects at relatively low concentrations. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Future Directions
Several future directions for research on 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid can be identified. These include the investigation of its potential use as a therapeutic agent for various types of cancer, the elucidation of its mechanism of action, and the development of more efficient synthesis methods. Additionally, the potential use of 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid in combination with other anticancer agents should be explored.
Synthesis Methods
The synthesis of 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde and thiosemicarbazide in ethanol. The resulting product is then subjected to a series of reactions that involve reduction, cyclization, and condensation to obtain 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
properties
Product Name |
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid |
|---|---|
Molecular Formula |
C20H18N2O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[(E)-(4-oxo-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O3S/c1-13(2)22-18(23)17(12-14-8-10-15(11-9-14)19(24)25)26-20(22)21-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25)/b17-12+,21-20? |
InChI Key |
CVGFQPNVJZOWJN-DBOKLQOQSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=NC3=CC=CC=C3 |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)

![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)


![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306729.png)

![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306733.png)
![4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B306734.png)

![N'-[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306736.png)

![N'-[(2-ethoxy-1-naphthyl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306740.png)